N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Description

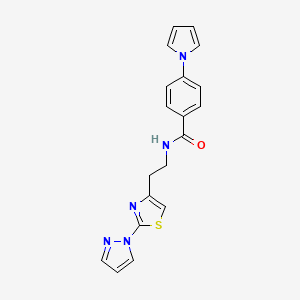

The compound N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a heterocyclic benzamide derivative featuring a thiazole core substituted with a pyrazole moiety and a benzamide group linked to a pyrrole ring. The compound’s characterization likely employs advanced crystallographic (e.g., SHELX ) and electronic structure analysis tools (e.g., Multiwfn ), enabling precise determination of its geometry and physicochemical properties.

Properties

IUPAC Name |

N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5OS/c25-18(15-4-6-17(7-5-15)23-11-1-2-12-23)20-10-8-16-14-26-19(22-16)24-13-3-9-21-24/h1-7,9,11-14H,8,10H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOITGQPBCUACX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CSC(=N3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 1H-pyrazole and thiazole derivatives, which are then coupled through various condensation reactions. The final step often involves the formation of the benzamide linkage under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the heterocyclic rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Structural Characteristics

The molecular structure of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide features:

- Pyrazole ring : Known for its diverse biological activities.

- Thiazole ring : Contributes to antimicrobial and anticancer properties.

- Pyrrole moiety : Enhances interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing thiazole and pyrazole rings exhibit significant anticancer activities. For instance, thiazole derivatives have been shown to inhibit the growth of various tumor cell lines, including hepatocellular carcinoma (HepG2). In vitro studies have demonstrated that certain derivatives outperform traditional chemotherapeutics like methotrexate, showcasing selectivity indices as high as 33.21 .

Antimicrobial Effects

The presence of thiazole and pyrazole moieties also suggests potential antimicrobial activity. Compounds in this class have been reported to disrupt essential biochemical pathways in bacteria, leading to cell death. This mechanism is particularly relevant in developing new antibiotics to combat resistant strains .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with appropriate diketones.

- Construction of the Thiazole Ring : Involves reacting the pyrazole derivative with α-haloketones.

- Coupling with Benzamide : The final step includes coupling with benzoyl chloride under basic conditions.

These synthetic routes highlight the compound's versatility and potential for modification to enhance biological activity .

In Vitro Studies

A study evaluating a series of thiazole derivatives found that those incorporating the pyrazole structure exhibited enhanced cytotoxicity against HepG2 cells compared to standard treatments. The selectivity index values indicated a promising therapeutic window for further development .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively interact with enzymes involved in cancer progression, providing a rationale for its anticancer activity .

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can facilitate binding to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41) , which also contains a thiazole-pyrazole core. Key differences include:

- Target Compound : Incorporates a pyrrole ring at the benzamide position and a pyrazole-thiazole-ethyl chain.

- Compound 41 : Features an acetamide group and a methyl-phenyl-pyrazole substituent.

These variations influence electronic properties and solubility.

Analytical Methods

The target compound’s use of SHELX for crystallographic refinement ensures high precision in bond-length and angle determination , whereas Compound 41 relies on spectral techniques for structural confirmation.

Electronic and Reactivity Profiles

- Target Compound : The pyrrole ring contributes to a localized electron-dense region, as analyzed via Multiwfn , which may enhance binding to electron-deficient biological targets.

- Compound 41 : The acetamide group creates a dipole moment, favoring solubility in polar solvents and interactions with hydrophilic residues.

Research Findings and Implications

- Crystallographic Robustness : SHELX’s dominance in small-molecule refinement ensures the target compound’s structural data is reliable, critical for structure-activity relationship (SAR) studies.

- Electronic Insights : Multiwfn analysis reveals distinct electron density distributions between the target and analogs, guiding modifications for optimized pharmacokinetics.

- Synthetic Flexibility : The thiazole-pyrazole core in both compounds allows modular derivatization, though the target’s pyrrole group offers unique avenues for functionalization.

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features several key structural components:

- Pyrazole moiety : Known for various biological activities, including anticancer effects.

- Thiazole ring : Often associated with antimicrobial and anticonvulsant properties.

- Pyrrole and benzamide structures : Contribute to the compound's pharmacological profile.

The molecular formula for this compound is , with a molecular weight of approximately 355.43 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit various kinases involved in cancer proliferation and other signaling pathways critical for cell survival and growth.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A549 (Lung) | 0.75 - 4.21 | Antiproliferative |

| MCF-7 (Breast) | 0.95 | Inhibitory effect on proliferation |

| HeLa (Cervical) | < 0.30 | Significant inhibition |

Studies have shown that this compound can inhibit specific kinases such as Aurora-A and CDK2, which are crucial in cell cycle regulation and cancer progression . The compound's interaction with these targets suggests a promising avenue for further drug development.

Antimicrobial Activity

In addition to its anticancer potential, this compound also demonstrates antimicrobial properties. Research has indicated that derivatives of pyrazole and thiazole exhibit activity against various bacterial strains, including:

| Bacterial Strain | Activity |

|---|---|

| E. coli | Moderate |

| S. aureus | High |

| Pseudomonas aeruginosa | Variable |

The presence of the thiazole ring is particularly significant in enhancing the antimicrobial efficacy of the compound .

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

- Anticancer Efficacy Study : A study evaluated the compound's effects on A549 lung cancer cells, demonstrating an IC50 value of 0.75 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics.

- Antimicrobial Assessment : Another investigation focused on the antimicrobial properties, revealing that derivatives showed significant inhibition against S. aureus with an IC50 value lower than that of standard antibiotics like ampicillin.

- Mechanistic Insights : Molecular docking studies have elucidated how the compound interacts with target proteins, revealing binding affinities that suggest potential for further optimization in drug design .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide?

Answer:

The synthesis involves multi-step reactions starting from commercially available reagents. Key steps include:

- Thiazole ring formation : Cyclocondensation of α-haloketones with thiourea derivatives under reflux conditions (e.g., ethanol, 80°C) to generate the thiazole core .

- Pyrazole/pyrrole coupling : Copper-catalyzed "click chemistry" or palladium-mediated cross-coupling to attach pyrazole and pyrrole moieties to the thiazole-ethyl backbone .

- Amide bond formation : Activation of the benzamide carboxyl group using EDC/HOBt or DCC, followed by coupling with the amine-functionalized thiazole intermediate .

Purification : Column chromatography (normal/reverse-phase) and recrystallization (e.g., ethanol/water) are critical for achieving >95% purity .

Basic: How can structural characterization of this compound be optimized using crystallographic and spectroscopic techniques?

Answer:

- X-ray crystallography : Use SHELXL for refinement of high-resolution single-crystal data to resolve the thiazole-pyrazole-pyrrole conformation. Anisotropic displacement parameters and Hirshfeld surface analysis enhance accuracy .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to distinguish overlapping signals from the pyrrole and pyrazole protons .

- HRMS : Electrospray ionization (ESI+) with isotopic pattern matching confirms molecular integrity .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

Answer:

- Substituent variation : Synthesize analogs with modified pyrrole (e.g., methyl, nitro groups) or thiazole (e.g., chloro, trifluoromethyl) substituents to assess impact on target binding .

- Bioisosteric replacement : Replace the benzamide core with sulfonamide or urea groups to evaluate pharmacokinetic improvements .

- Enzymatic assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity against kinases or GPCRs implicated in disease models .

Advanced: What experimental strategies resolve contradictions in reported biological activity data?

Answer:

- Dose-response validation : Replicate assays (e.g., IC₅₀ measurements) across multiple cell lines (HEK293, HeLa) to rule out cell-specific artifacts .

- Off-target profiling : Utilize proteome-wide affinity chromatography or CRISPR-Cas9 knockouts to confirm target specificity .

- Meta-analysis : Cross-reference datasets from public repositories (ChEMBL, PubChem) to identify consensus activity trends .

Basic: What analytical techniques are critical for assessing purity and stability?

Answer:

- HPLC-UV/ELSD : Use C18 columns (ACN/water + 0.1% TFA) to monitor degradation products under accelerated stability conditions (40°C/75% RH) .

- Thermogravimetric analysis (TGA) : Determine thermal decomposition profiles (N₂ atmosphere, 10°C/min) to guide storage protocols .

- Karl Fischer titration : Quantify hygroscopicity, as water content >0.5% can accelerate hydrolysis of the amide bond .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetics?

Answer:

- Molecular docking (AutoDock Vina) : Screen against CYP450 isoforms (3A4, 2D6) to predict metabolic hotspots and guide deuteration or fluorination .

- MD simulations (GROMACS) : Simulate membrane permeability (logP) and blood-brain barrier penetration using coarse-grained lipid bilayers .

- ADMET prediction (SwissADME) : Prioritize analogs with optimal Lipinski parameters (MW <500, logP <5) and low Ames toxicity risk .

Basic: What in vitro and in vivo models are appropriate for preliminary efficacy testing?

Answer:

- In vitro :

- Cancer : MTT assays in NCI-60 cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control .

- Antimicrobial : Broth microdilution (CLSI guidelines) against ESKAPE pathogens .

- In vivo :

- Xenografts : Nude mice with subcutaneous tumor implants (dosing: 10–50 mg/kg, oral/i.p.) .

- PK/PD : Plasma half-life determination via LC-MS/MS and tissue distribution profiling .

Advanced: How can crystallographic disorder in the thiazole ring be addressed during refinement?

Answer:

- Multi-conformer modeling : Use SHELXL’s PART instruction to refine disordered regions with occupancies constrained to sum to 1 .

- Twinning analysis : Apply Hooft/Y parameter or ROTAX for twinned datasets (e.g., pseudo-merohedral twinning) .

- Rigid-body restraints : Fix geometry of the pyrrole ring using AFIX commands to reduce overparameterization .

Advanced: What strategies mitigate solubility challenges in aqueous formulations?

Answer:

- Co-solvent systems : Use PEG-400/water (20:80 v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility >1 mg/mL .

- Salt formation : Screen with hydrochloric or maleic acid to improve crystallinity and dissolution rates .

- Nanoemulsions : Prepare via high-pressure homogenization (lecithin/TPGS surfactants) for intravenous delivery .

Basic: How should researchers handle discrepancies between computational predictions and experimental bioactivity results?

Answer:

- Force field validation : Re-optimize docking parameters using known crystal structures of homologous targets .

- Protonation state adjustment : Test multiple tautomers (e.g., pyrazole N-H vs. N-methyl) in docking simulations .

- Experimental validation : Perform orthogonal assays (e.g., thermal shift, ITC) to confirm binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.